molecular formula C28H33N3O B4080069 N-[4-(4-benzyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide

N-[4-(4-benzyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide

Cat. No. B4080069
M. Wt: 427.6 g/mol
InChI Key: VVHXYCWQNPUQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide, also known as BRL-15572, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2005 by researchers at the University of Bristol, UK, and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[4-(4-benzyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide acts as a selective antagonist of the 5-HT2C receptor, blocking the binding of serotonin and other ligands to the receptor. This results in a decrease in the activity of the receptor, which in turn leads to a reduction in anxiety and depressive symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a reduction in anxiety and depressive symptoms, an increase in locomotor activity, and a decrease in food intake. These effects are thought to be mediated by the blockade of the 5-HT2C receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-benzyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide for lab experiments is its high purity and potency, which make it suitable for use in a wide range of assays and experiments. However, one limitation of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some contexts.

Future Directions

There are several potential future directions for research on N-[4-(4-benzyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide, including the development of more potent and selective compounds, the investigation of its effects on other serotonin receptor subtypes, and the exploration of its potential therapeutic applications in other areas, such as addiction and obesity. Additionally, further studies are needed to better understand the mechanisms underlying the compound's effects on anxiety and depression, as well as its potential side effects and toxicity.

Scientific Research Applications

N-[4-(4-benzyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide has been widely studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to act as a selective antagonist of the 5-HT2C receptor, a subtype of serotonin receptor that has been implicated in the regulation of mood and anxiety.

properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O/c1-28(2,3)24-11-9-23(10-12-24)27(32)29-25-13-15-26(16-14-25)31-19-17-30(18-20-31)21-22-7-5-4-6-8-22/h4-16H,17-21H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHXYCWQNPUQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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